molecular formula C9H14N4O B1473134 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol CAS No. 1934688-83-1

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol

Cat. No. B1473134
CAS RN: 1934688-83-1
M. Wt: 194.23 g/mol
InChI Key: ZYNAXKDERNFCMN-UHFFFAOYSA-N
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Description

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, commonly known as APP, is a heterocyclic organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular formula of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol is C9H14N4O, and its molecular weight is 194.23 g/mol. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Pharmacological Research

Pyridazine and pyridazinone derivatives, which include compounds like “5-(4-Aminopiperidin-1-yl)pyridazin-3-ol”, have shown a wide range of pharmacological activities. These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .

Cardiac Therapeutics

Specific pyridazinone derivatives have been developed as potent positive inotropic agents for the treatment of congestive heart failure (CHF), indicating potential applications in cardiac therapeutics .

Cancer Research

The structural motif of pyridazinone is found in dual inhibitors of EGFR/HER2 kinase, which are important targets in cancer therapy. This suggests that “5-(4-Aminopiperidin-1-yl)pyridazin-3-ol” could be explored for its anticancer properties .

Neurological Disorders

Given the antidepressant activity of some pyridazine derivatives, there’s potential for research into neurological disorders and the development of new treatments for conditions like depression .

Anti-inflammatory Applications

The antiplatelet and antiulcer activities of these compounds suggest they could be investigated for anti-inflammatory applications, particularly in diseases where inflammation plays a key role .

Agricultural Chemistry

Herbicidal and antifeedant activities point towards applications in agricultural chemistry, where such compounds could be used to develop new pesticides or growth regulators .

Enzyme Inhibition

Some pyridazinone derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation. This indicates possible research applications in studying enzyme inhibition mechanisms .

Kinase Inhibition Research

The structure of “5-(4-Aminopiperidin-1-yl)pyridazin-3-ol” is similar to compounds that have been used as ATP-competitive inhibitors for kinases like PKB, suggesting potential use in kinase inhibition research .

Biologically Active Pyridazines and Pyridazinone Derivatives: A Review Pyrrolotriazine dual EGFR/HER2 kinase inhibitors Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amines Pyridazinone: an important element of pharmacophore

properties

IUPAC Name

4-(4-aminopiperidin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-11-6-8/h5-7H,1-4,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNAXKDERNFCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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